![molecular formula C14H17ClFN3O B1448546 2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride CAS No. 1461706-14-8](/img/structure/B1448546.png)
2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride
Overview
Description
The compound “2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride” is a chemical compound with the linear formula C10H11O1N3Cl1F1 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride” can be represented by the SMILES string FC1=CC=C (C2=NN=C (CCN)O2)C=C1.Cl . This indicates the presence of a fluorophenyl group attached to an oxadiazole ring, which is further connected to an azepane ring.Physical And Chemical Properties Analysis
“2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride” is a solid substance . Its molecular weight is 279.77 . The compound’s InChI code is 1S/C12H16FN.ClH/c13-12-5-3-11 (4-6-12)10-2-1-8-14-9-7-10;/h3-6,10,14H,1-2,7-9H2;1H .Scientific Research Applications
Azepane-Based Compounds in Drug Discovery
Azepane-based compounds are recognized for their structural diversity and pharmacological properties, making them a significant focus in medicinal chemistry. These compounds have been found to exhibit a range of therapeutic activities, including anticancer, antitubercular, anti-Alzheimer's disease, antimicrobial effects, and more. Their versatility in drug discovery is attributed to the ability to develop new, less toxic, and highly active analogs. Over 20 azepane-based drugs have been FDA approved, demonstrating their value in treating various diseases (Gao-Feng Zha et al., 2019).
1,2,4-Oxadiazole and 1,3,4-Oxadiazole in Medicinal Chemistry
The 1,2,4-oxadiazole and 1,3,4-oxadiazole rings are known for their favorable physical, chemical, and pharmacokinetic properties, enhancing their pharmacological activity through hydrogen bond interactions with biomacromolecules. These rings are central to many biologically active compounds, showing antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. Recent research emphasizes the synthesis and pharmacology of oxadiazole derivatives, highlighting their significance in organic synthesis, medicinal chemistry, and pharmacology (Jing-Jing Wang et al., 2022).
Safety and Hazards
The compound is classified as an eye irritant (Eye Irrit. 2) and a skin sensitizer (Skin Sens. 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), avoiding release to the environment (P272), wearing protective gloves/protective clothing/eye protection/face protection (P280), and in case of skin contact, washing with plenty of soap and water (P302 + P352) .
properties
IUPAC Name |
3-(azepan-2-yl)-5-(4-fluorophenyl)-1,2,4-oxadiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O.ClH/c15-11-7-5-10(6-8-11)14-17-13(18-19-14)12-4-2-1-3-9-16-12;/h5-8,12,16H,1-4,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRWQIYAIBDZTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C2=NOC(=N2)C3=CC=C(C=C3)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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